![molecular formula C9H12N4O B2671658 N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide CAS No. 2411217-71-3](/img/structure/B2671658.png)
N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction . The cyclopropyl group could be introduced through a substitution reaction, and the amide group could be formed through a condensation reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the cyclopropyl group, and the amide group. The triazole ring would likely contribute to the compound’s polarity and could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The triazole ring could potentially participate in further cycloaddition reactions . The amide group could be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar triazole ring and the amide group could make the compound soluble in polar solvents .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it could interact with biological targets through interactions with the triazole ring, the cyclopropyl group, or the amide group.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(triazol-1-yl)cyclopropyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-8(14)10-7-9(3-4-9)13-6-5-11-12-13/h2,5-6H,1,3-4,7H2,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMDEHHKRNZDEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(Triazol-1-yl)cyclopropyl]methyl]prop-2-enamide |
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